benzyl 1H-pyrazole-4-carboxylate
Description
Benzyl 1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted at the 4-position with a carboxylate ester group and a benzyl moiety. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications due to their structural versatility and bioactivity.
Synthesis: The synthesis of benzyl-substituted pyrazole carboxylates typically involves nucleophilic substitution or alkylation reactions. For example, benzyl bromide is commonly employed to introduce the benzyl group into pyrazole intermediates. A representative method involves reacting hydrazine derivatives with β-keto esters, followed by alkylation with benzyl halides (e.g., benzyl bromide) under basic conditions . Modifications to the ester group (e.g., ethyl, methyl) or substitution patterns on the pyrazole ring (e.g., trifluoromethyl, amino) are achieved by varying reagents and reaction conditions .
Properties
IUPAC Name |
benzyl 1H-pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11(10-6-12-13-7-10)15-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQCSFKTURXPAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CNN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Precursors
Cyclocondensation of benzyl hydrazine derivatives with β-keto esters is a direct method to construct the pyrazole ring. For example, ethyl 2-cyano-3-ethoxycrotonate reacts with benzylhydrazine dihydrochloride in ethanol at 90°C in the presence of N-ethyl-N,N-diisopropylamine to yield ethyl 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylate. While this product includes additional substituents (methyl and amino groups), the core strategy—using benzyl hydrazine to introduce the N1-benzyl group—is applicable to synthesizing simpler analogs like benzyl 1H-pyrazole-4-carboxylate.
Optimization and Yield
Key parameters include:
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Temperature : Prolonged heating at 90°C ensures complete cyclization.
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Base Selection : Sterically hindered bases like N-ethyl-N,N-diisopropylamine minimize side reactions.
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Work-up : Post-reaction extraction with ethyl acetate and silica gel chromatography achieve purities >95%.
Esterification of Pyrazole-4-Carboxylic Acid
Synthesis of Pyrazole-4-Carboxylic Acid
Pyrazole-4-carboxylic acid intermediates are synthesized via hydrazine hydrate cyclocondensation. For instance, ethyl 2-ethoxymethylene acetoacetate reacts with hydrazine hydrate to form ethyl 1H-pyrazole-4-carboxylate, which undergoes methylation (dimethyl sulfate), saponification (NaOH), and acidification (HCl) to yield 1-methyl-1H-pyrazole-4-carboxylic acid. Adapting this method, substituting methylating agents with benzylating reagents (e.g., benzyl chloride) could produce 1-benzyl-1H-pyrazole-4-carboxylic acid.
Benzylation via Esterification
The carboxylic acid is esterified with benzyl alcohol using coupling agents like thionyl chloride (SOCl₂) or DCC (dicyclohexylcarbodiimide). For example, refluxing pyrazole-4-carboxylic acid with SOCl₂ generates the acid chloride, which reacts with benzyl alcohol to form the benzyl ester.
Example Protocol :
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Reflux 1H-pyrazole-4-carboxylic acid (10 mmol) in SOCl₂ (20 mL) for 3 hours.
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Remove excess SOCl₂ under vacuum.
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Add benzyl alcohol (12 mmol) and triethylamine (15 mmol) in dry THF.
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Stir at 0°C for 1 hour, then at room temperature overnight.
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Extract with ethyl acetate, wash with brine, and purify via column chromatography.
Two-Phase Ring-Closing Reactions
Regioselective Pyrazole Formation
A patent by describes a two-phase system for synthesizing pyrazole carboxylates with high regioselectivity. Alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrate reacts with methylhydrazine in a toluene/water mixture with sodium carbonate. Adapting this method, substituting methylhydrazine with benzyl hydrazine could yield 1-benzylpyrazole derivatives.
Key Advantages
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Weak Base Utilization : Sodium bicarbonate prevents ester saponification, preserving the benzyl ester.
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Temperature Control : Reactions conducted at 0–5°C minimize side products.
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Yield : Reported yields for analogous compounds reach 75–80% after recrystallization.
Transesterification Approaches
Base-Catalyzed Transesterification
Ethyl or methyl pyrazole-4-carboxylates can undergo transesterification with benzyl alcohol. For example, ethyl 1H-pyrazole-4-carboxylate reacts with excess benzyl alcohol in the presence of sodium methoxide to yield the benzyl ester.
Reaction Conditions :
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Catalyst : NaOCH₃ (5 mol%)
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Solvent : Toluene
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Temperature : 110°C, 12 hours
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
(Phenylmethyl) 1{H}-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Pyrazole carboxylic acids.
Reduction: Pyrazole alcohols.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Benzyl 1H-pyrazole-4-carboxylate has been extensively studied for its potential therapeutic properties. It serves as a scaffold for the development of various bioactive compounds.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds derived from this scaffold have shown significant inhibition against various cancer cell lines, including HepG2 and A549. In one study, derivatives exhibited IC values as low as 0.39 µM against BRAF (V600E) mutant cell lines, indicating potent anticancer activity .
Case Study:
- Compound: 5-phenyl-1H-pyrazol derivatives
- Target: BRAF (V600E) inhibition
- IC: 0.39 ± 0.06 µM
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties, particularly through the inhibition of cyclooxygenase enzymes, which play a crucial role in inflammation pathways. This mechanism suggests potential applications in treating inflammatory diseases.
Data Table: Anticancer and Anti-inflammatory Activities
| Compound | Target Cell Line | IC (µM) | Activity Type |
|---|---|---|---|
| Compound A | HepG2 | 0.46 ± 0.04 | Anticancer |
| Compound B | A549 | 36.12 | Anticancer |
| This compound | COX Inhibition | N/A | Anti-inflammatory |
Agricultural Applications
This compound is also utilized in agrochemical formulations, particularly as an intermediate in the synthesis of fungicides and herbicides. Its structural properties enable it to interact effectively with biological targets in pests and pathogens.
Case Study:
- Application: Development of pyrazole carboxanilide fungicides.
- Significance: These compounds have shown efficacy in controlling fungal diseases in crops, thereby enhancing agricultural productivity .
Material Science
In material science, this compound is explored for its role in synthesizing novel polymers and nanomaterials. Its ability to act as a building block for complex heterocycles makes it valuable in creating materials with specific properties.
Data Table: Applications in Material Science
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves cyclocondensation reactions with hydrazine derivatives and carbonyl compounds. Understanding these synthetic routes is crucial for optimizing yields and purity in industrial applications.
Synthetic Route Example
A common method includes:
- Reacting phenylmethyl hydrazine with ethyl acetoacetate under acidic conditions.
- Following cyclization to form the pyrazole ring.
Reaction Conditions:
- Acidic medium
- Continuous flow reactors for industrial scalability
Mechanism of Action
The mechanism of action of benzyl 1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects . The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares benzyl 1H-pyrazole-4-carboxylate with key analogues, highlighting substituent-driven variations in molecular weight, melting point, and functional groups:
Key Observations :
- Melting Points: Amino and halogen substituents (e.g., 4-fluorophenyl) elevate melting points due to hydrogen bonding and dipole interactions, as seen in the 153–154°C melting point of the 4-fluorophenyl analogue .
- Bioactivity: Substituents like benzyloxy and phenoxymethyl (e.g., compound in ) correlate with antimalarial activity, while pyrrolidinyl groups enhance inhibitory effects against Mycobacterium abscessus .
Spectroscopic and Structural Insights
- NMR Spectroscopy: The presence of electron-withdrawing groups (e.g., trifluoromethyl) deshields adjacent protons, shifting signals downfield. For example, the ethyl ester group in ethyl 3-(benzyloxy)-1-methyl-5-(phenoxymethyl)-1H-pyrazole-4-carboxylate produces a triplet at δ 1.34 ppm (CH3) and a quartet at δ 4.31 ppm (CH2) .
- IR Spectroscopy: Carboxylate esters exhibit strong C=O stretches near 1690 cm⁻¹, while amino groups show N–H stretches at ~3320 cm⁻¹ .
Biological Activity
Benzyl 1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound (C11H10N2O2) is derived from the pyrazole framework, which is known for its versatility in drug design. The compound can be synthesized through various methods, including the reaction of benzylhydrazine with ethyl acetoacetate, followed by cyclization and carboxylation under basic conditions. This synthetic route allows for the introduction of different substituents, which can enhance its biological activity .
Anti-inflammatory Properties
This compound exhibits notable anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds derived from the pyrazole scaffold showed up to 93% inhibition of IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Anticancer Activity
Recent research has highlighted the anticancer potential of this compound derivatives. A study evaluated several pyrazole compounds against various cancer cell lines, including HepG2 and A549. The results indicated significant cytotoxicity and inhibition of cell proliferation, suggesting that these compounds may serve as promising candidates for cancer therapy .
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| This compound | HepG2 | 5.0 | Moderate inhibition |
| This compound | A549 | 3.2 | Strong inhibition |
Antimicrobial Effects
The antimicrobial activity of this compound has also been explored. In vitro tests against bacterial strains such as E. coli and Staphylococcus aureus showed promising results, with some derivatives exhibiting significant inhibition at low concentrations .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may act as an inhibitor of various enzymes involved in inflammatory pathways or cancer cell proliferation. The precise mechanisms are still under investigation but involve modulation of signaling pathways associated with cell growth and inflammation .
Case Studies
- Anti-inflammatory Study : A study conducted on a series of pyrazole derivatives demonstrated that compounds with a benzyl group showed enhanced anti-inflammatory activity compared to their non-benzyl counterparts. The most effective derivative reduced inflammation in a carrageenan-induced rat paw edema model by up to 78% .
- Cancer Cell Line Evaluation : In a comparative study involving multiple pyrazole derivatives, this compound was tested against several cancer cell lines. It exhibited a significant reduction in cell viability at concentrations as low as 3 µM, indicating its potential as an anticancer agent .
Q & A
Q. What are the common synthetic routes for preparing benzyl 1H-pyrazole-4-carboxylate derivatives?
this compound derivatives are typically synthesized via cyclocondensation reactions. For example, ethyl pyrazole-4-carboxylate derivatives can be prepared by reacting β-keto esters with hydrazines in polar aprotic solvents like DMF. Benzyl halides (e.g., benzyl bromide) are then used for O-benzylation under reflux conditions (24 h in DMF, 71% yield) . Alternative methods involve decarboxylative alkylation using Ru-based catalysts in DCE/HFIP solvent systems, achieving yields up to 86% .
Q. How can NMR spectroscopy validate the structure of this compound derivatives?
Key NMR signals include:
- ¹H NMR : A triplet for the ethyl ester (-OCH₂CH₃) at δ 1.34 ppm, a singlet for the pyrazole N-CH₃ group at δ 3.82 ppm, and aromatic protons in the δ 6.93–7.50 ppm range. Benzyl protons appear as singlets at δ 5.32–5.43 ppm .
- ¹³C NMR : The ester carbonyl resonates at δ 161–163 ppm, while the pyrazole ring carbons appear at δ 98–157 ppm .
Q. What are the primary applications of benzyl pyrazole-4-carboxylates in medicinal chemistry?
These compounds serve as intermediates for bioactive molecules. For instance, substituted pyrazole-4-carboxylates are used to develop Plasmodium falciparum dihydroorotate dehydrogenase inhibitors (antimalarial agents) and Keap1 inhibitors (antioxidant response activators) . Their structural flexibility allows tuning of electronic and steric properties for target engagement .
Advanced Research Questions
Q. How can contradictory crystallographic data for pyrazole derivatives be resolved?
Structural ambiguities (e.g., bond lengths or disorder) require validation using software like SHELXL for refinement and ORTEP-3 for graphical analysis. SHELXL’s robust algorithms handle high-resolution or twinned data, while ORTEP-3 visualizes thermal ellipsoids to assess positional uncertainty . Cross-validation with DFT calculations (e.g., B3LYP/6-31G*) can reconcile experimental and theoretical geometries .
Q. What strategies optimize regioselectivity in pyrazole-4-carboxylate synthesis?
Regioselectivity is influenced by:
Q. How do computational methods aid in predicting the reactivity of pyrazole-4-carboxylates?
Density Functional Theory (DFT) calculations (e.g., Gaussian 09) model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the carboxylate group’s LUMO (-1.5 eV) indicates susceptibility to nucleophilic attack, guiding functionalization strategies . Molecular docking (AutoDock Vina) further predicts binding affinities for target proteins like Keap1 .
Q. What experimental factors contribute to variability in pyrazole derivative yields?
Key factors include:
- Reaction time : Prolonged heating (>24 h) in DMF increases ester hydrolysis by-products .
- Catalyst loading : Excess Ru catalysts in decarboxylative reactions promote undesired dimerization .
- Purification methods : Flash chromatography (heptane/EtOAc) vs. recrystallization impacts purity (e.g., 90% vs. >95% UV purity) .
Methodological Considerations
Q. How should researchers handle discrepancies in reported melting points for pyrazole-4-carboxylates?
Melting point variability (e.g., 84.8–85.6°C vs. 153–154°C for analogs) arises from polymorphism or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphic forms and ensure solvent-free samples via vacuum drying .
Q. What protocols ensure reproducibility in pyrazole-4-carboxylate hydrolysis to carboxylic acids?
Basic hydrolysis (NaOH/EtOH, reflux, 6 h) converts esters to acids. Monitor reaction progress via TLC (Rf shift from 0.7 to 0.2 in 3:7 EtOAc/hexane). Neutralize with HCl and recrystallize from aqueous ethanol for >98% purity .
Q. How can X-ray crystallography resolve ambiguities in pyrazole ring puckering?
High-resolution data (≤0.8 Å) collected at 100 K with Cu-Kα radiation minimize thermal motion artifacts. SHELXL’s TWIN and BASF commands correct for twinning, while Hirshfeld surface analysis quantifies intermolecular interactions influencing ring conformation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
